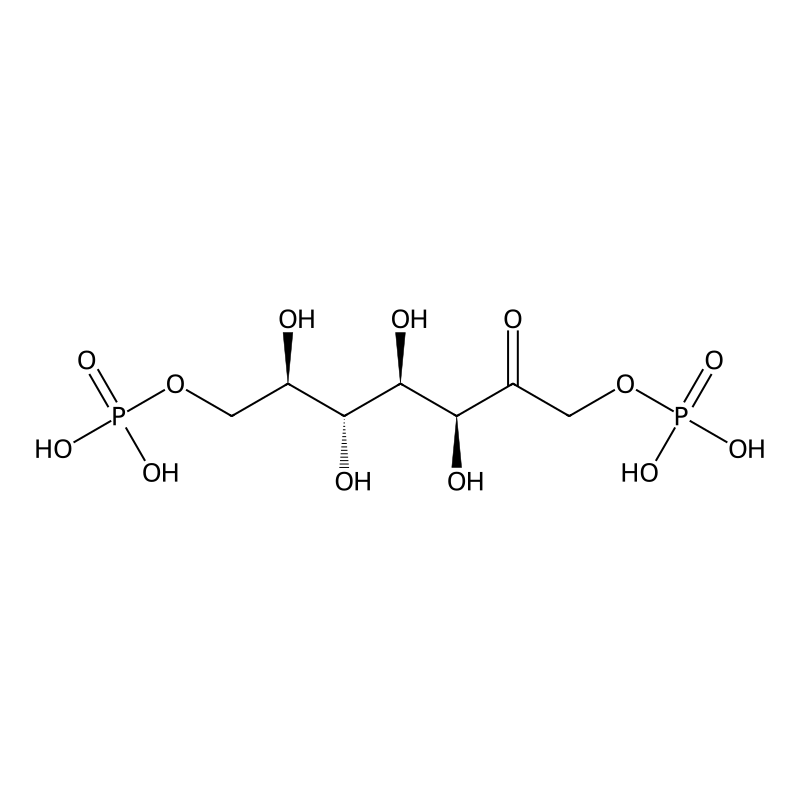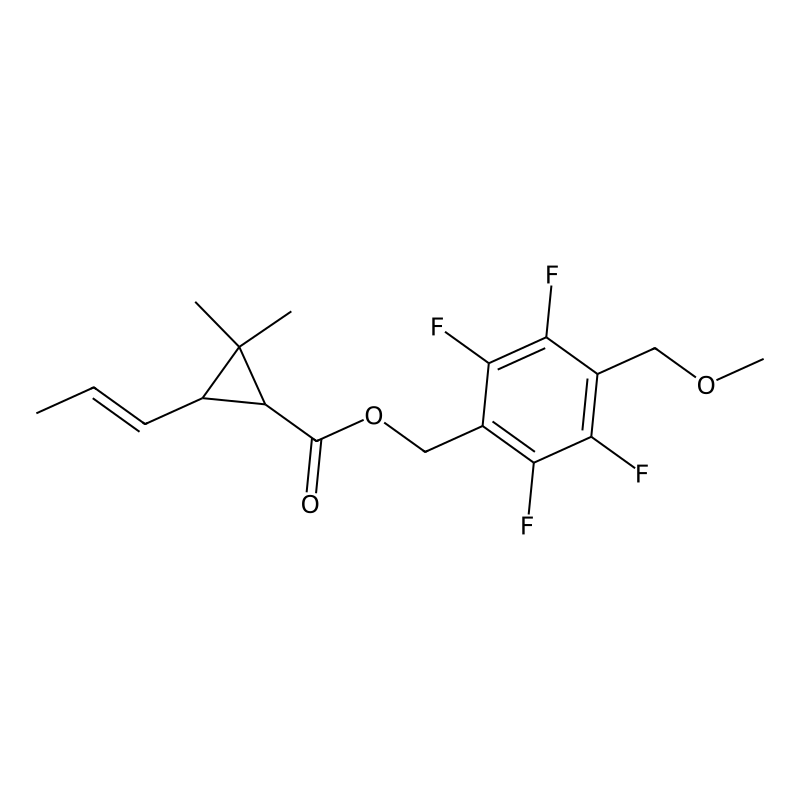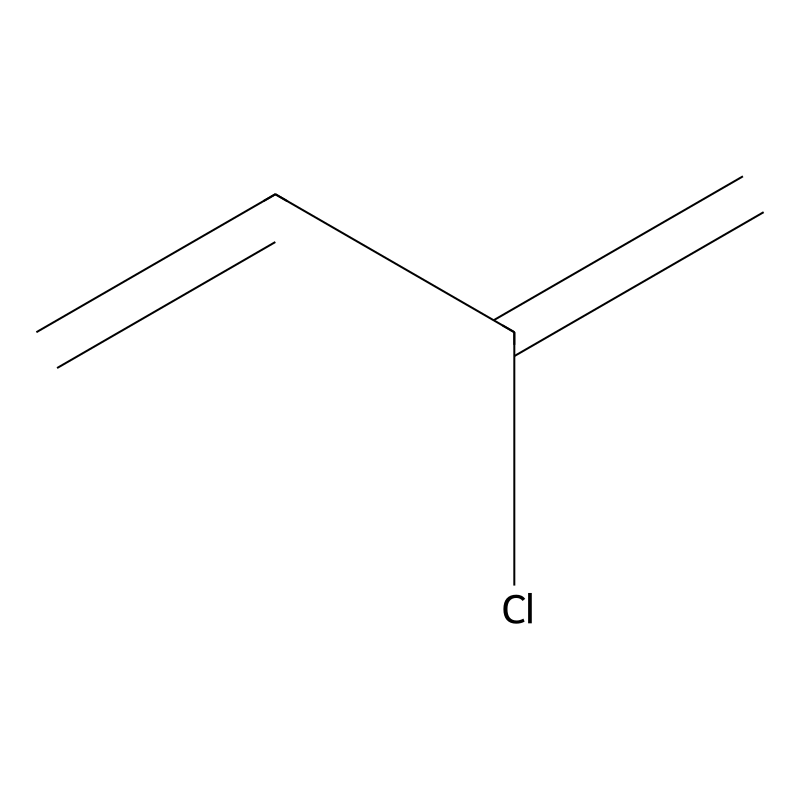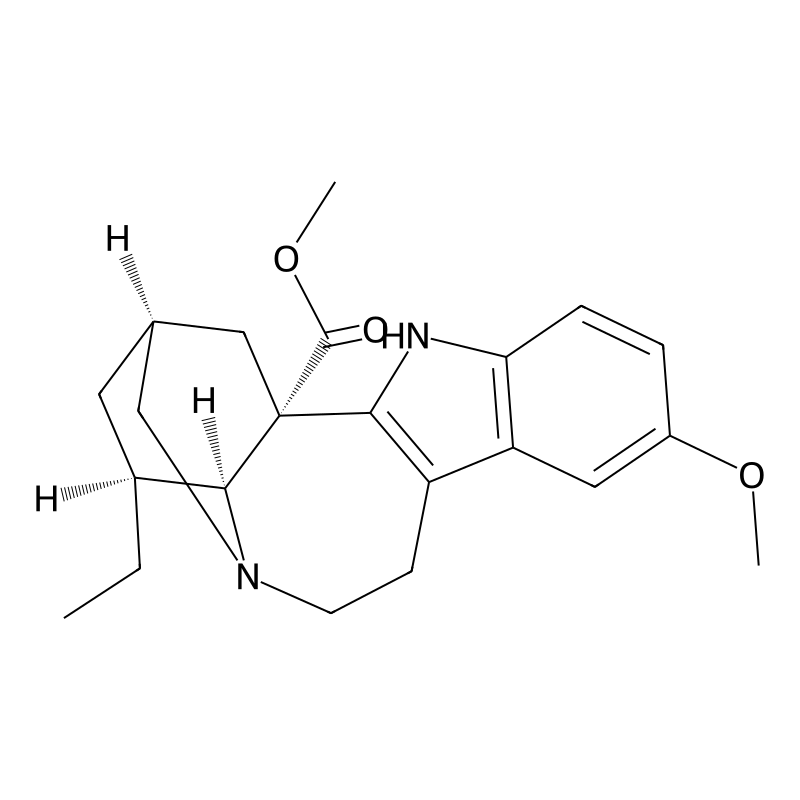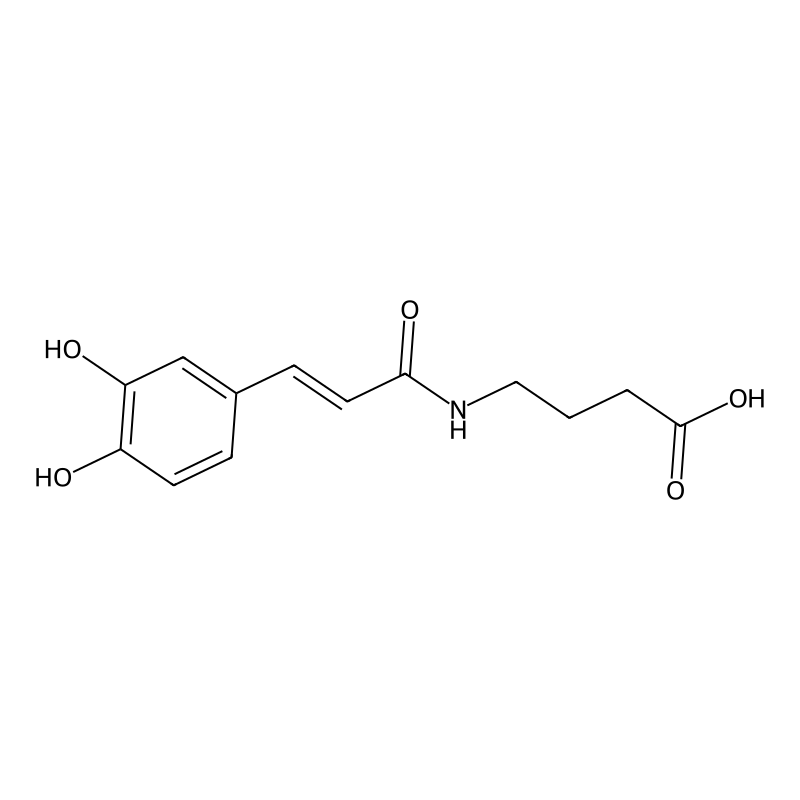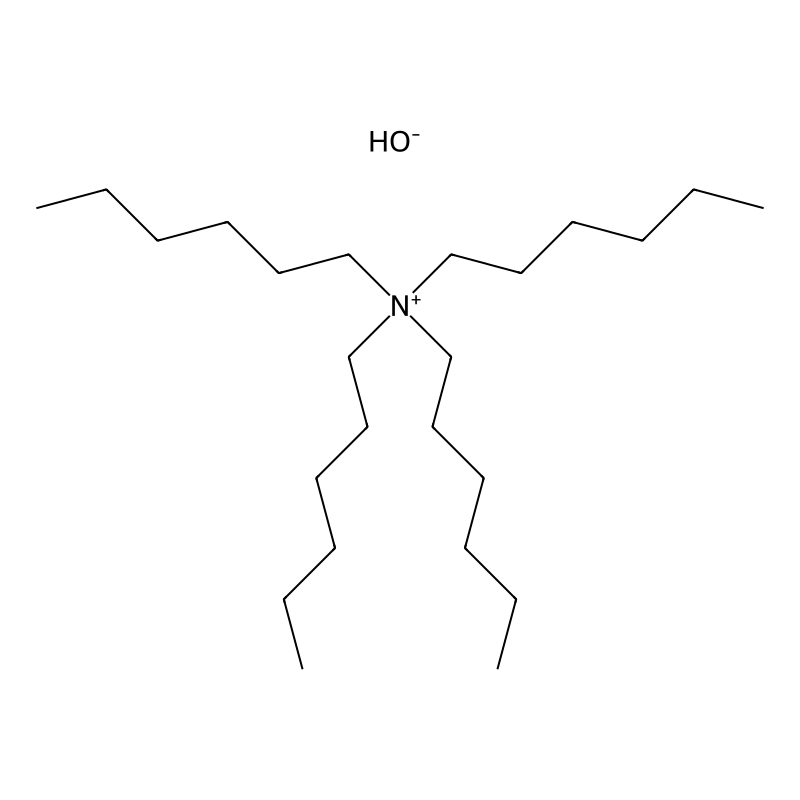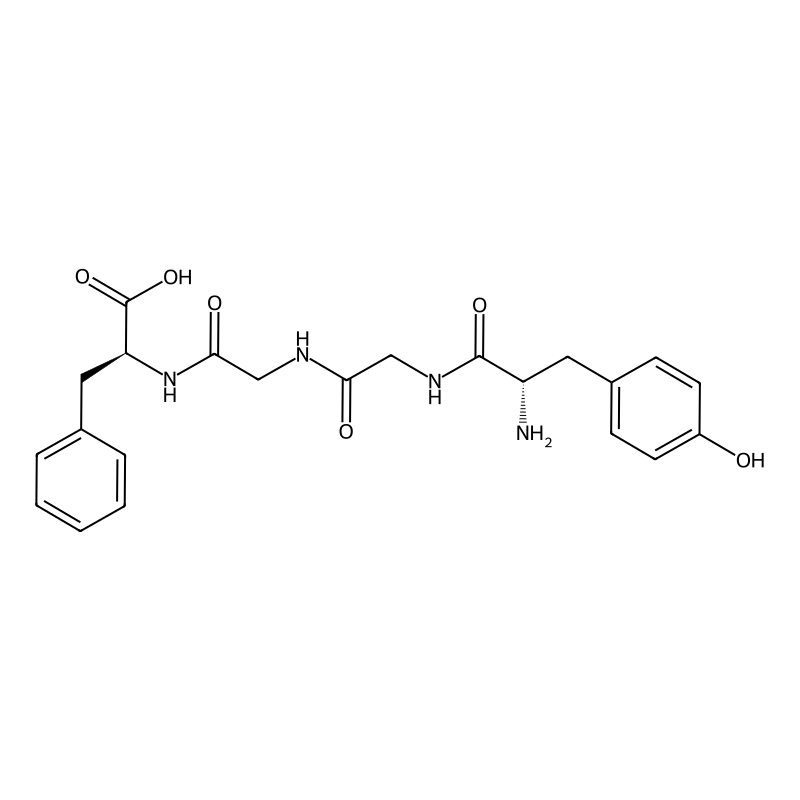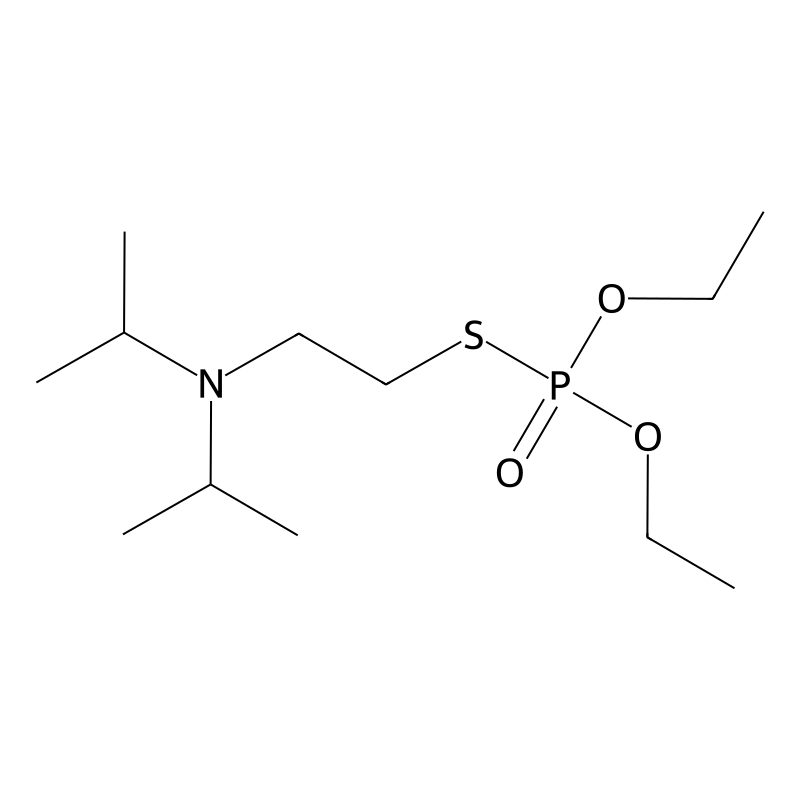N-(2-phenoxyethyl)-2-phenylacetamide
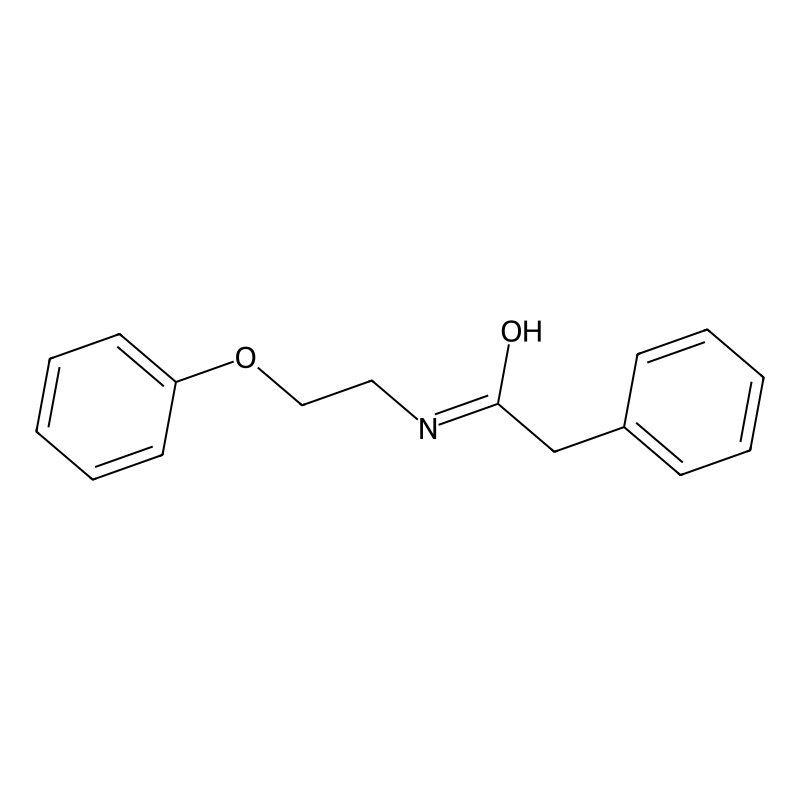
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of Heterocyclic Compounds
Swelling and Thermal Behavior of Cross-Linked Polymer Networks
Solvent for Dyes, Inks, and Resins
Reagent in Organic Chemical Synthesis
N-Phenoxyethylation of Anilines
Solvent for Various Industrial Applications
Application Summary: 2-Phenoxyethanol, a compound similar to “N-(2-phenoxyethyl)-2-phenylacetamide”, is used as a solvent for dyes, inks, and resins . It is also used as a lubricant preservative and a reagent in organic chemical synthesis .
Methods of Application: 2-Phenoxyethanol is mixed with dyes, inks, or resins to form a solution . The ratio of 2-Phenoxyethanol to the substance being dissolved depends on the specific application and the desired concentration .
Results or Outcomes: The use of 2-Phenoxyethanol as a solvent helps in the easy application and even distribution of dyes, inks, and resins . It can improve the performance of these substances in their respective applications .
Molecular Structure Analysis
N-(2-phenoxyethyl)-2-phenylacetamide is an organic molecule composed of several functional groups:
- Phenoxy group (C6H5O): A phenyl group (benzene ring) bonded to an oxygen atom.
- Ethyl group (C2H5): A two-carbon chain.
- Amide group (CONH2): A carbonyl group (C=O) bonded to a nitrogen atom (N) with a hydrogen atom (H) attached to the nitrogen.
- Phenyl group (C6H5): A six-carbon ring with alternating single and double bonds.
The molecule likely has the following structure:
C6H5-CH2-CH2-N(H)-C=O-C6H5 | | O Phenoxy group Phenyl group Amide groupChemical Reactions Analysis
- Hydrolysis: The amide bond could be broken by water, forming the corresponding amine and carboxylic acid.
- Esterification: The hydroxyl group on the phenoxy ring could potentially react with an acid to form an ester.
- Alkylation: The phenoxy ring or the amide nitrogen might be susceptible to alkylation reactions depending on the reaction conditions.
Physical And Chemical Properties Analysis
Due to the lack of research on this specific compound, data on its physical and chemical properties like melting point, boiling point, solubility, etc., are unavailable.

